molecular formula C11H15NO B2491310 (2S,5r)-5-methyl-2-phenylmorpholine CAS No. 1350768-51-2

(2S,5r)-5-methyl-2-phenylmorpholine

Cat. No.: B2491310
CAS No.: 1350768-51-2
M. Wt: 177.247
InChI Key: LQHGEOIBMBXJGV-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5r)-5-methyl-2-phenylmorpholine is a chiral morpholine derivative with a unique stereochemistry

Scientific Research Applications

(2S,5r)-5-methyl-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

Result of Action

The molecular and cellular effects of (2S,5r)-5-methyl-2-phenylmorpholine’s action are currently unknown due to the lack of research on this compound . These effects would be determined by the compound’s targets, mode of action, and affected biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5r)-5-methyl-2-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,5r)-5-methyl-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5r)-5-methyl-2-phenylmorpholine is unique due to its specific stereochemistry and the resulting biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and medicinal chemistry .

Properties

IUPAC Name

(2S,5R)-5-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGEOIBMBXJGV-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@H](CN1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.